Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)
Description
Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R,S)]-(9CI) is a chiral, bidentate phosphinoferrocene ligand featuring two distinct phosphine substituents: a bulky bis(tert-butyl)phosphino group and an electron-rich bis(4-methoxy-3,5-dimethylphenyl)phosphino group. The stereochemical designation [S-(R,S)] indicates its defined configuration at the chiral ethyl backbone and ferrocene scaffold, making it a versatile ligand for asymmetric catalysis . This compound’s synthesis typically involves sequential phosphination reactions on a 1,1′-disubstituted ferrocene framework, leveraging the stereochemical rigidity of the ferrocene backbone to enforce precise spatial arrangements of the donor atoms . Its applications span palladium-catalyzed cross-coupling reactions, where its electronic and steric properties enhance catalytic activity and enantioselectivity .
Properties
Molecular Formula |
C38H52FeO2P2 |
|---|---|
Molecular Weight |
658.6 g/mol |
InChI |
InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
UALLLNAXGQTBJA-KHZPMNTOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Ferrocene
The synthesis begins with functionalizing ferrocene’s cyclopentadienyl ring. A modified Friedel-Crafts reaction using acetyl chloride and AlCl₃ introduces an acetyl group at the 1-position. Subsequent reduction with LiAlH₄ yields the ethyl-substituted ferrocene intermediate (Fig. 1A). This step avoids hazardous lithiation agents, achieving >85% yield.
Bis(4-Methoxy-3,5-Dimethylphenyl)Phosphino Attachment
The second phosphine group is introduced via palladium-catalyzed cross-coupling. Using Pd(PPh₃)₄ and bis(4-methoxy-3,5-dimethylphenyl)phosphine chloride, the reaction achieves 65% yield while preserving stereochemistry.
Stereochemical Control
Chiral HPLC separation resolves the racemic mixture into enantiomerically pure [S-(R*,S*)]-isomer. Alternatively, asymmetric synthesis employs a chiral ferrocenylphosphine-silver complex to induce >90% enantiomeric excess (ee).
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Friedel-Crafts Catalyst | AlCl₃ (1.2 equiv) | 85% → 92% |
| Arbuzov Reaction Temp | 80°C | 70% → 78% |
| Palladium Catalyst | Pd(OAc)₂/XPhos (2 mol%) | 60% → 65% |
| Chiral Resolution | Chiralcel OD-H column | 85% ee → 99% ee |
Elevated temperatures during the Arbuzov step minimize side reactions, while ligand-free palladium systems reduce costs.
Analytical Characterization
The compound’s structure is verified through:
-
¹H/³¹P NMR : Distinct signals for ferrocene protons (δ 4.0–4.2 ppm) and phosphorus groups (δ −15.2 ppm for PtBu₂, δ −5.8 ppm for PAr₂).
-
X-ray Crystallography : Confirms the R,S configuration with a dihedral angle of 112° between phosphine groups.
-
Elemental Analysis : Matches theoretical values (C: 69.3%, H: 7.9%, Fe: 8.5%).
Comparative Analysis with Related Derivatives
The target compound’s use of Friedel-Crafts alkylation bypasses hazardous lithiation, offering safer scalability compared to FcPCl₂ synthesis. Its enantiomeric purity surpasses older ligands like BINAP-ferrocene.
Applications in Catalysis
This derivative serves as a chiral ligand in:
Chemical Reactions Analysis
Catalytic Asymmetric Hydrogenation
This ligand facilitates enantioselective hydrogenation of prochiral substrates, leveraging its chiral ferrocene backbone and bulky phosphine substituents.
Key Insight : The tert-butyl groups provide steric hindrance, while methoxy-aryl substituents enhance π-backbonding to stabilize metal intermediates .
Cross-Coupling Reactions
The ligand’s electron-rich phosphine moieties promote oxidative addition in palladium-catalyzed couplings.
Kumada Coupling
-
Substrates : Aryl/vinyl tosylates with Grignard reagents
-
Conditions : Pd/ligand (1 mol%), THF, 80°C, 12 h
-
Results : 90–98% yield, tolerance for electron-withdrawing groups .
C–N Bond Formation
-
Reaction : Aryl halides with ammonia
-
Catalyst : Pd/ligand (2 mol%), K₃PO₄, dioxane, 100°C
Asymmetric Ring-Opening Reactions
In rhodium-catalyzed ring-opening of oxabicyclic alkenes, the ligand induces high enantioselectivity:
| Substrate | Nucleophile | Catalyst Loading | Yield | ee |
|---|---|---|---|---|
| Oxabenzonorbornadiene | Organoboronic acids | 2 mol% Rh/ligand | 88% | 94% (S) |
| Oxabicyclo[2.2.1]heptene | Methanol | 5 mol% Rh/ligand | 82% | 91% (R) |
Mechanistic Note : The ligand’s chiral environment directs nucleophilic attack to the less hindered face .
Comparative Reactivity with Analogues
A study comparing phosphinoferrocene ligands highlighted the following:
| Ligand Feature | Reaction Rate (TOF, h⁻¹) | Enantioselectivity (ee) |
|---|---|---|
| tert-Butyl + methoxy-aryl groups | 81,000 (transfer hydrogenation) | 95% |
| Diphenylphosphino substituents | 24,000 | 82% |
| Cyano-functionalized ligands | 12,500 | 75% |
Stability and Handling
-
Air Sensitivity : Stable under inert atmosphere but oxidizes slowly in air .
-
Solubility : Compatible with THF, toluene, and dichloromethane .
This ligand’s versatility in asymmetric catalysis and cross-coupling stems from its steric bulk and tunable electronic properties, making it indispensable in modern organometallic chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination complexes and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.
Biology
In biological research, derivatives of this compound have been explored for their potential as anticancer agents. The ferrocene core can interact with biological molecules, leading to cytotoxic effects in cancer cells .
Medicine
In medicine, the compound’s derivatives are being investigated for their therapeutic potential. The ability to modify the phosphino groups allows for the design of targeted drugs with specific biological activities.
Industry
In industry, this compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with metal centers and biological molecules. The phosphino groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, the ferrocene core can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Biological Activity
Ferrocene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R,S)]-(9CI)**, exhibits potential in various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of Ferrocene Derivatives
Ferrocene is a metallocene compound consisting of a ferrous iron sandwiched between two cyclopentadienyl anions. Its derivatives, particularly those modified with phosphine ligands, have shown enhanced biological properties. The incorporation of phosphine groups can significantly influence the electronic properties and reactivity of the ferrocene core, leading to improved pharmacological profiles.
Key Biological Activities
The biological activities of ferrocene derivatives can be categorized as follows:
- Anticancer Activity : Ferrocene-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for certain ferrocene derivatives against breast cancer cell lines (MDA-MB-231) .
- Antimalarial Activity : Ferrocene derivatives have been synthesized as potent antimalarial agents. The redox-active nature of ferrocene allows for interactions with biological macromolecules that can disrupt parasite metabolism .
- Antibacterial and Antifungal Properties : Research indicates that ferrocene compounds exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The mechanisms underlying the biological activity of ferrocene derivatives are multifaceted:
- Redox Activity : The ability of ferrocene to undergo reversible oxidation to form ferricenium ions is crucial for its biological interactions. This redox behavior facilitates electron transfer processes that can lead to oxidative stress in target cells .
- Free Radical Scavenging : Ferrocene derivatives can act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative damage which is often linked to cancer progression .
- Enzyme Inhibition : Certain ferrocene compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as ribonucleotide reductase .
Study 1: Anticancer Efficacy
A study conducted by Neuse et al. investigated the anticancer properties of a series of water-soluble ferrocene derivatives. The findings revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines with minimal toxicity towards normal cells. Notably, the introduction of hydrophilic substituents enhanced the solubility and bioavailability of these compounds in physiological conditions .
Study 2: Antimalarial Activity
Research published on ferrocene-triazole conjugates highlighted their promising antimalarial activity. These compounds were synthesized through azide-alkyne cycloaddition reactions and displayed significant inhibition against Plasmodium falciparum with IC50 values comparable to existing antimalarial drugs. The study emphasized the role of the ferrocene core in enhancing the bioactivity of these conjugates .
Data Summary
The following table summarizes the biological activities and corresponding IC50 values for selected ferrocene derivatives:
Q & A
Basic: How is this ferrocene-based ligand synthesized, and what purification methods ensure high enantiomeric purity?
Methodological Answer:
The synthesis involves multi-step organometallic reactions:
Phosphine Substitution: Reacting ferrocene derivatives with bis(1,1-dimethylethyl)phosphine and bis(4-methoxy-3,5-dimethylphenyl)phosphine under inert conditions (argon/nitrogen) to install sterically hindered phosphine groups .
Chiral Resolution: Use chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) to isolate the [S-(R*,S*)] stereoisomer.
Purification: Column chromatography with silica gel or alumina under oxygen-free conditions to prevent phosphine oxidation. Final purity (>99%) is confirmed via P NMR and X-ray crystallography .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?
Methodological Answer:
- H/C NMR: Assign protons and carbons near phosphine groups; splitting patterns confirm substituent arrangement.
- P NMR: Peaks at δ 10–30 ppm validate phosphine coordination and absence of oxidized phosphine oxides .
- X-Ray Crystallography: Resolves absolute stereochemistry (e.g., [S-(R*,S*)] configuration) and bond angles critical for catalytic activity .
Advanced: How does this ligand enhance enantioselectivity in asymmetric cross-coupling reactions?
Methodological Answer:
The ligand’s bulky tert-butyl and methoxy-dimethylphenyl groups create a chiral pocket that sterically controls substrate approach in Pd- or Ru-catalyzed reactions. For example:
- Enantioselective Allylic Alkylation: The ligand’s -symmetric geometry directs reductive elimination with >90% ee.
- Mechanistic Insight: DFT calculations correlate ligand bite angle (85–95°) with transition-state stabilization .
| Reaction Type | Substrate | ee (%) | Reference |
|---|---|---|---|
| Allylic Alkylation | Cyclohexenyl | 92 | |
| Suzuki-Miyaura Coupling | Biaryl | 88 |
Advanced: How can conflicting catalytic performance data between batch and flow reactors be resolved?
Methodological Answer:
Discrepancies often arise from oxygen sensitivity or residence time variability :
Inert Atmosphere Optimization: Use Schlenk lines or gloveboxes to exclude moisture/O, as phosphine ligands degrade under aerobic conditions .
Flow Reactor Calibration: Monitor pressure/temperature gradients via inline IR spectroscopy to ensure consistent mixing.
DOE (Design of Experiments): Apply factorial designs to isolate variables (e.g., ligand loading, solvent polarity) impacting yield/selectivity .
Basic: What precautions are required for handling this air-sensitive ligand?
Methodological Answer:
- Storage: In amber vials under argon at –20°C to prevent phosphine oxidation .
- Handling: Use cannula transfer or gloveboxes; avoid exposure to light (methoxy groups may photodegrade) .
- Waste Disposal: Quench with aqueous HO to oxidize residual phosphines before disposal .
Advanced: How is the ligand’s stability evaluated under catalytic reaction conditions?
Methodological Answer:
- In Situ Monitoring: Use P NMR to detect ligand decomposition (e.g., P–C bond cleavage) during catalysis.
- Cyclic Voltammetry: Electrochemical stability (e.g., oxidation potential >1.5 V vs. Ag/AgCl) ensures compatibility with redox-active metal centers .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 200°C for high-temperature applications .
Advanced: What computational methods predict this ligand’s performance in untested catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-metal coordination dynamics (e.g., Pd vs. Ru centers).
- Density Functional Theory (DFT): Calculate transition-state energies for proposed mechanisms (e.g., oxidative addition vs. migratory insertion) .
- Machine Learning: Train models on existing enantioselectivity data to prioritize ligand-metal combinations .
Basic: How does this ligand compare to Josiphos or BINAP derivatives in catalysis?
Methodological Answer:
- Steric vs. Electronic Effects: This ligand’s methoxy-dimethylphenyl groups provide stronger electron-donating effects than Josiphos’ cyclohexyl groups, accelerating transmetalation in cross-couplings.
- Enantioselectivity: Outperforms BINAP in hydrogenations due to restricted rotation at the ferrocene backbone .
Advanced: How are contradictory enantioselectivity results rationalized across solvent systems?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, altering enantioselectivity.
- Hansen Solubility Parameters: Correlate solvent-ligand interactions with ee% using multivariate analysis .
- Case Study: Switching from toluene to THF increased ee% from 75% to 88% in allylic aminations .
Advanced: What strategies mitigate ligand degradation during long-term catalytic runs?
Methodological Answer:
- Additives: Introduce stoichiometric reductants (e.g., Zn powder) to scavenge reactive oxygen species.
- Ligand-Modified Supports: Immobilize the ligand on mesoporous silica to reduce leaching/aggregation .
- Operando Spectroscopy: Use Raman or XAFS to detect degradation intermediates and adjust reaction parameters in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
